![molecular formula C12H18N2O5S B4834039 4,5-dimethoxy-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4834039.png)
4,5-dimethoxy-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide
Overview
Description
4,5-Dimethoxy-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide is a compound with potential applications in various fields due to its unique chemical structure and properties. It belongs to a broader class of compounds known for their diverse pharmacological activities, although the specific focus here excludes drug use and dosage information.
Synthesis Analysis
The synthesis of similar compounds, like substituted 4-[(methylsulfonyl)amino]benzamides, involves multiple steps including the use of specific reagents and conditions to introduce the sulfonyl and methyl groups at the designated positions on the benzamide backbone (Ellingboe et al., 1992). This process often aims at enhancing the compound's bioavailability and pharmacological profile.
Molecular Structure Analysis
The molecular and electronic structure of benzamide derivatives can be extensively studied using techniques like X-ray crystallography and quantum-chemical calculations. These analyses help in understanding the steric and electronic influences of substituents like dimethoxy and methylsulfonylamino groups on the benzamide scaffold (Rublova et al., 2017).
Mechanism of Action
Target of Action
It’s known that many indole derivatives, which this compound may be related to, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The specific interactions and resulting changes would depend on the exact nature of the compound and its target.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity being exerted.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the effects would be diverse and depend on the specific activity and the biological context in which it is exerted.
properties
IUPAC Name |
4,5-dimethoxy-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S/c1-13-12(15)8-6-10(18-3)11(19-4)7-9(8)14(2)20(5,16)17/h6-7H,1-5H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXJMXIDLXFZRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1N(C)S(=O)(=O)C)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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